N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl Group: This step involves the reaction of the quinoxaline derivative with an appropriate amine and a carbonyl compound.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide: Unique due to its specific substitution pattern and potential biological activity.
Quinoxaline Derivatives: Similar in structure but may lack the specific functional groups present in the target compound.
Benzylamine Derivatives: Share the benzylamine moiety but differ in the quinoxaline core.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C29H30N4O3 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H30N4O3/c1-18-10-12-23(13-11-18)16-32(22(5)34)28-29(36)33(25-9-7-6-8-24(25)30-28)17-26(35)31-27-20(3)14-19(2)15-21(27)4/h6-15H,16-17H2,1-5H3,(H,31,35) |
InChI Key |
OIRAFANXDAATHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.